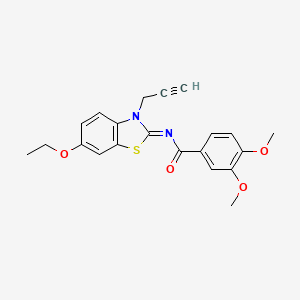

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-5-11-23-16-9-8-15(27-6-2)13-19(16)28-21(23)22-20(24)14-7-10-17(25-3)18(12-14)26-4/h1,7-10,12-13H,6,11H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRYEOJOQWXVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole-Benzamide Family

Several structurally related compounds have been synthesized and studied, providing insights into structure-activity relationships (SAR):

Key Observations :

- Substituent Effects : The 6-ethoxy group in the target compound may improve metabolic stability compared to methyl or methylsulfonyl analogs, as ethoxy groups are less prone to oxidative degradation . The 3-prop-2-ynyl substituent introduces alkyne functionality, enabling click chemistry modifications absent in prop-2-enyl derivatives .

- Benzamide Modifications : The 3,4-dimethoxybenzamide moiety is shared with compound 3a and the antiviral candidate from . This group likely enhances binding to aromatic-rich enzyme pockets (e.g., proteases or kinases) through hydrophobic and van der Waals interactions .

Comparison with Non-Benzothiazole Benzamides

Other benzamide derivatives with divergent cores highlight the uniqueness of the benzothiazole framework:

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. Unlike the target compound, it lacks the benzothiazole ring, limiting its application in enzyme inhibition .

- Iprodione Metabolite Isomer (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide): A carboxamide pesticide derivative with dichlorophenyl and imidazolidine groups.

Biological Activity

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

Key Characteristics:

- Molecular Weight: 318.39 g/mol

- CAS Number: 1351755-39-9

- Solubility: Soluble in organic solvents such as DMSO and ethanol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 10.0 |

| A549 (Lung) | 15.0 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Antimicrobial Activity

The compound also shows promising antimicrobial activity. It was tested against several bacterial strains, yielding the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways: The compound affects signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Study 1: Anticancer Efficacy in vivo

A recent animal study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor volume compared to the control group:

| Treatment Group | Tumor Volume (mm³) |

|---|---|

| Control | 800 |

| Treatment (20 mg/kg) | 350 |

Case Study 2: Antimicrobial Effectiveness

Another study assessed the antimicrobial properties in a clinical setting by testing the compound against resistant strains of bacteria isolated from patients. The results confirmed its effectiveness against multidrug-resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide?

- Methodology : Synthesis typically involves multi-step reactions. For benzothiazole derivatives, a common approach includes:

- Step 1 : Condensation of substituted benzothiazole precursors (e.g., 6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-amine) with activated carboxylic acid derivatives (e.g., 3,4-dimethoxybenzoyl chloride) under reflux in anhydrous ethanol or THF for 6–8 hours.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Critical Parameters : Temperature control (70–80°C), exclusion of moisture, and stoichiometric balance to minimize by-products like unreacted amines or acylated impurities .

Q. How can the structural identity and purity of this compound be confirmed post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., ethoxy, propynyl, methoxy groups) and amide bond formation. For example, the benzothiazole C2-ylidene proton typically appears as a singlet near δ 8.5–9.0 ppm .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Retention time and UV-Vis spectra (λ ~270–300 nm) are compared to standards .

- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting crystallographic data on benzothiazole derivatives be resolved during structural analysis?

- Resolution Strategy :

- SHELX Suite : Use SHELXL for refinement against high-resolution X-ray data. For disordered ethoxy or propynyl groups, apply restraints (e.g., DFIX, SIMU) to model thermal motion .

- Twinned Data : For twinned crystals, employ TWIN/BASF commands in SHELXL to deconvolute overlapping reflections. Validate with R < 0.05 and GooF ~1.0 .

- Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to identify deviations in bond lengths/angles exceeding 0.02 Å or 2° .

Q. What mechanistic insights govern the reactivity of the propynyl group in this compound under catalytic conditions?

- Mechanistic Probes :

- Click Chemistry : Reactivity of the terminal alkyne with azides (CuAAC) can be monitored via -NMR (disappearance of alkyne proton at δ 2.5–3.0 ppm) .

- Catalytic Hydrogenation : Pd/C-mediated hydrogenation of the propynyl group to propyl (H, 1 atm) tracked by GC-MS. Side products (e.g., over-reduction of benzothiazole) are minimized by controlling H exposure time .

- Kinetic Studies : Pseudo-first-order kinetics (UV-Vis monitoring at λ = 320 nm) to determine rate constants for alkyne-specific reactions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- SAR Framework :

- Functional Group Modulation : Replace methoxy groups with electron-withdrawing substituents (e.g., nitro, CF) to enhance electrophilicity and enzyme-binding affinity.

- Heterocycle Substitution : Introduce pyridazine or triazole rings (e.g., via [1,2,4]triazolo[4,3-b]pyridazin-3-yl groups) to improve solubility and target selectivity .

- In Silico Screening : Molecular docking (AutoDock Vina) against targets like tyrosine kinases (PDB: 1M17) to predict binding modes. Validate with enzymatic assays (IC determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.